molecular formula C20H25N3O3S B3446190 2-benzamido-4,5-dimethyl-N-(2-morpholin-4-ylethyl)thiophene-3-carboxamide

2-benzamido-4,5-dimethyl-N-(2-morpholin-4-ylethyl)thiophene-3-carboxamide

Cat. No.: B3446190
M. Wt: 387.5 g/mol
InChI Key: JKOYLXTUNCEXFD-UHFFFAOYSA-N
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Description

2-benzamido-4,5-dimethyl-N-(2-morpholin-4-ylethyl)thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry and material science . This compound features a thiophene ring substituted with benzamido, dimethyl, and morpholin-4-ylethyl groups, making it a unique and potentially valuable molecule for various scientific research applications.

Properties

IUPAC Name

2-benzamido-4,5-dimethyl-N-(2-morpholin-4-ylethyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-14-15(2)27-20(22-18(24)16-6-4-3-5-7-16)17(14)19(25)21-8-9-23-10-12-26-13-11-23/h3-7H,8-13H2,1-2H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOYLXTUNCEXFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NCCN2CCOCC2)NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzamido-4,5-dimethyl-N-(2-morpholin-4-ylethyl)thiophene-3-carboxamide can be achieved through multi-step organic synthesis. One common method involves the condensation of 2,4-dimethylthiophene-3-carboxylic acid with benzoyl chloride to form the benzamido derivative. This intermediate is then reacted with 2-(morpholin-4-yl)ethylamine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and process intensification can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-benzamido-4,5-dimethyl-N-(2-morpholin-4-ylethyl)thiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-benzamido-4,5-dimethyl-N-(2-morpholin-4-ylethyl)thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-benzamido-4,5-dimethyl-N-(2-morpholin-4-ylethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes .

Comparison with Similar Compounds

Similar Compounds

    2-benzamido-4,5-dimethylthiophene-3-carboxamide: Lacks the morpholin-4-ylethyl group.

    4,5-dimethyl-N-(2-morpholin-4-ylethyl)thiophene-3-carboxamide: Lacks the benzamido group.

    2-benzamido-4,5-dimethylthiophene: Lacks the carboxamide group.

Uniqueness

2-benzamido-4,5-dimethyl-N-(2-morpholin-4-ylethyl)thiophene-3-carboxamide is unique due to the presence of both benzamido and morpholin-4-ylethyl groups, which may confer distinct biological activities and chemical properties. This combination of functional groups makes it a valuable compound for various research applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-benzamido-4,5-dimethyl-N-(2-morpholin-4-ylethyl)thiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2-benzamido-4,5-dimethyl-N-(2-morpholin-4-ylethyl)thiophene-3-carboxamide

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